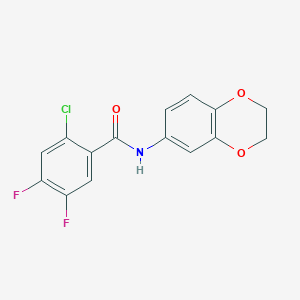

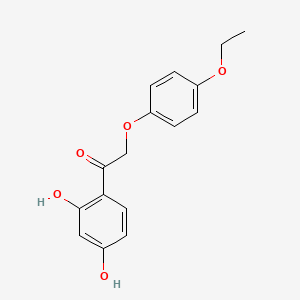

![molecular formula C16H13BrN2O2 B5608241 3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5608241.png)

3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is a compound that falls within the class of 1,2,4-oxadiazoles, known for their varied biological activities and potential in material science applications. These compounds often exhibit significant antibacterial, anticonvulsant, and other biological activities, making them of interest in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves cyclodehydration reactions, etherification, and other specific organic synthesis techniques. While direct synthesis details for this compound were not found, related oxadiazoles have been synthesized through reactions involving hydrazides and carboxylic acids in the presence of cyclodehydrating agents or through multicomponent transformations involving specific reactants like bromophenyl and methylphenol derivatives under catalyzed conditions (Rabie et al., 2016; Y. E. Ryzhkova et al., 2020).

Molecular Structure Analysis

The molecular structure of oxadiazoles, including this compound, often features planar arrangements facilitating π-π interactions and potential for hydrogen bonding, which are crucial for their biological activities and material properties. Crystallographic studies have shown that related structures exhibit near planarity with the oxadiazole ring and significant coplanarity or angular arrangements with attached phenyl groups, impacting their reactivity and physical properties (H. Batista et al., 2000).

Chemical Reactions and Properties

1,2,4-Oxadiazoles undergo various chemical reactions, including electrophilic substitution, nucleophilic attack, and coupling reactions under catalyzed conditions. Their chemical properties are influenced by substituents on the oxadiazole ring, which can alter their electron distribution, reactivity, and interaction with biological targets or other molecules. The presence of bromophenyl and methylphenoxy groups in this compound would likely affect its reactivity and potential for further functionalization (A. Rehman et al., 2018).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazoles, including solubility, melting points, and photophysical properties, are significantly influenced by their molecular structure. Substituents like bromophenyl and methylphenoxy groups impact the compound's solubility in organic solvents and its thermal stability. These properties are crucial for the compound's application in material science and pharmaceuticals (Xiao-bing Zhang et al., 2007).

Chemical Properties Analysis

Chemical properties such as reactivity towards nucleophiles or electrophiles, potential for hydrogen bonding, and acidity or basicity of 1,2,4-oxadiazoles are determined by the electronic nature of their substituents. The bromophenyl and methylphenoxy groups could confer unique electronic properties on the oxadiazole core, affecting its interaction with biological molecules or its use in chemical synthesis (A. Kudelko et al., 2015).

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c1-11-3-2-4-14(9-11)20-10-15-18-16(19-21-15)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTDFGIJRGSLLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[(2,5-dimethyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5608159.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5608176.png)

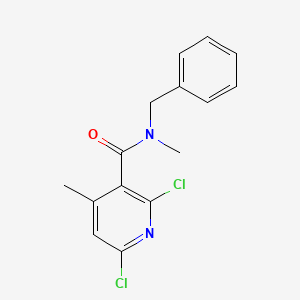

![2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5608184.png)

![4-[4-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5608209.png)

![N-(2,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5608216.png)

![N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5608255.png)

![ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B5608263.png)

![5-(2-furyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5608269.png)